BenzylcetyldiMethylaMMoniuM Chloride Hydrate
Description
Benzylcetyldimethylammonium Chloride Hydrate (BAC-C16, CAS 122-18-9) is a quaternary ammonium compound (QAC) belonging to the benzalkonium chloride (BAC) family. It has the molecular formula C₂₅H₄₆ClN·xH₂O and a molecular weight of 396.09 g/mol . Structurally, it consists of a benzyl group attached to a cetyl (C16) alkyl chain, with two methyl groups and a chloride counterion.
Properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQWOUVFEBQHAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction: Alkylation of Tertiary Amines
The synthesis follows a nucleophilic substitution reaction between N,N-dimethylbenzylamine and 1-bromohexadecane (or analogous alkyl halides). This exothermic process proceeds via an SN2 mechanism, forming the quaternary ammonium salt.
- Reactants :
- N,N-Dimethylbenzylamine (7.4 mmol)
- 1-Bromohexadecane (10.4 mmol)
- Solvent: Dry ethanol (25 mL)
Reaction Conditions :
- Reflux at 78°C for 28 hours under inert atmosphere.
- Evaporation of solvent under reduced pressure yields crude product.
Purification :
Yield : Typical yields range from 62% to 76%, depending on solvent choice and reaction time.
Alternative Solvent Systems
While ethanol is the most common solvent, polydimethylsiloxane, dichloroethane, or dimethylformamide (DMF) may enhance reaction rates or yields. For example, using polydimethylsiloxane in lieu of ethanol increased the yield of benzyltriethylammonium chloride to 76.3%. However, ethanol remains preferred for its low cost and ease of removal.
Optimization and Scalability
Reaction Time and Temperature
Prolonged reflux durations (24–28 hours) ensure complete alkylation, as shorter times result in unreacted starting materials. Elevated temperatures (>80°C) in polar aprotic solvents like DMF accelerate the reaction but risk decomposition.
Purification Techniques
Recrystallization :
- Solvent Choice : Acetone or acetone-water mixtures preferentially dissolve impurities, leaving the product as a crystalline solid.
- Hydration Control : The hydrate form crystallizes when water is introduced during recrystallization, as noted in the PubChem entry.
Column Chromatography :
- Silica gel chromatography with chloroform-methanol gradients (up to 20% methanol) isolates high-purity product.
Characterization and Quality Control
Spectral Analysis
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 55–65°C | |
| Solubility | 252.47 mM in DMSO | |
| Density | 0.9089 g/cm³ | |
| LogP | 3.022 |
Industrial-Scale Production
Patent-Based Refinement
A Chinese patent (CN104151172A) outlines a large-scale method:
- Reactor Setup : 500 L glass-lined reactor with mechanical stirring.
- Process :
- Combine N,N-dimethylbenzylamine (101 kg) and 1-bromohexadecane (137 kg) in ethanol (200 kg).
- Reflux at 80°C for 5 hours.
- Cool to 10°C, filter, and wash with methyl ethyl ketone.
- Output : 174 kg of product (99.4% purity).
Comparative Analysis of Synthesis Routes
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Solvent | Ethanol | Polydimethylsiloxane |
| Reaction Time | 28 hours | 5 hours |
| Yield | 62–76% | 76.3% |
| Purity | ≥95% | ≥99.4% |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Benzylcetyldimethylammonium chloride hydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of this compound .
Scientific Research Applications
Antimicrobial Activity
BenzylcetyldiMethylaMMoniuM Chloride Hydrate exhibits significant antimicrobial properties, making it valuable in clinical and industrial settings. It is effective against various bacterial strains, including those forming biofilms.
Case Study: Biofilm Resistance
Research has shown that the resistance of bacterial biofilms to QACs like BenzylcetyldiMethylaMMoniuM Chloride increases with the length of the carbon chain in the compound. For example, studies indicated that Pseudomonas aeruginosa demonstrated heightened resistance in biofilm form compared to planktonic bacteria when exposed to this compound. The exopolysaccharide matrix of biofilms enhances hydrophilicity, which can be mitigated through resuspension techniques, restoring sensitivity to over 90% against QACs .
Protein Protection
This compound is utilized to protect proteins from degradation by proteases and phosphatases during various biochemical assays. Its role as a stabilizing agent is critical in maintaining the integrity of proteins in experimental conditions.
Application Example: Tyramide Signal Amplification (TSA)
This compound is employed in TSA protocols, enhancing the sensitivity of immunohistochemistry (IHC) and in situ hybridization (ISH) by amplifying signals from target proteins . This application underscores its importance in molecular biology research.
Surfactant Properties
As a cationic surfactant, this compound demonstrates unique adsorption characteristics at interfaces, which are crucial for various formulations.
Table 1: Surfactant Properties
| Property | Value |
|---|---|
| Adsorption Kinetics | Rapid at silica-water interface |
| Critical Micelle Concentration (CMC) | Low CMC indicating high efficiency |
| Stability | Stable under physiological conditions |
Industrial Applications
In addition to its laboratory uses, this compound finds applications in industrial cleaning products and formulations due to its antimicrobial properties and ability to act as a surfactant.
Case Study: Cleaning Formulations
This compound has been incorporated into various cleaning agents designed for disinfecting surfaces in healthcare settings. Its effectiveness against pathogens like Staphylococcus aureus makes it a preferred choice for maintaining hygiene standards .
Mechanism of Action
The mechanism of action of benzylcetyldimethylammonium chloride hydrate involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the phospholipids in the cell membrane, leading to increased permeability and eventual cell lysis. This compound primarily targets the cell membrane, making it effective against a wide range of microorganisms .
Comparison with Similar Compounds
BAC-C16 is part of a homologous series of BACs with varying alkyl chain lengths (C8 to C18). Below is a systematic comparison based on physicochemical properties, applications, and environmental impact.
Structural and Physicochemical Properties
Critical Micelle Concentration (CMC):
The CMC—the concentration at which surfactants form micelles—is inversely proportional to alkyl chain length. Longer chains (e.g., C18) exhibit lower CMCs due to increased hydrophobicity, while shorter chains (e.g., C8) require higher concentrations to form micelles. Environmental factors like ionic strength also reduce CMC; BAC-C16 in soil solutions (ionic strength ~0.01M CaCl₂) shows lower CMC than in deionized water .
Solubility and Stability: Hydration (e.g., BAC-C16’s hydrate form) enhances solubility in aqueous media. Longer-chain BACs (C18) are less soluble but more stable in nonpolar environments.
Table 1: Comparative Properties of BAC Homologs
| Compound (Alkyl Chain) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | CMC Trend* | Key Applications |
|---|---|---|---|---|---|
| BAC-C8 | 959-55-7 | C₁₇H₃₀ClN | 283.88 | Highest | Laboratory surfactants, mild detergents |
| BAC-C12 | 139-07-1 | C₂₁H₃₈ClN | 340.00 | High | Industrial cleaners, surface disinfectants |
| BAC-C14 | 139-08-2 | C₂₃H₄₂ClN | 368.05 | Moderate | Antimicrobial formulations |
| BAC-C16 | 122-18-9 | C₂₅H₄₆ClN·xH₂O | 396.09 | Low | Pharmaceuticals, preservatives |
| BAC-C18 | 122-19-0 | C₂₇H₅₀ClN | 424.15 | Lowest | High-potency disinfectants |
*CMC Trend: Relative comparison in deionized water; decreases with longer chains and higher ionic strength .
Toxicity and Environmental Impact
- Acute Toxicity: Longer chains (C16, C18) exhibit higher acute oral and dermal toxicity (H302, H312) .
- Environmental Persistence: BAC-C16 and C18 are persistent in aquatic systems, with high toxicity to aquatic organisms (H400) . Degradation rates decrease with increasing chain length.
- Regulatory Status: BAC-C16 is listed in the U.S. Toxic Substances Control Act (TSCA) inventory .
Biological Activity
BenzylcetyldiMethylaMMoniuM Chloride Hydrate, commonly referred to as BAC-C16, is a quaternary ammonium compound known for its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
BAC-C16 has the chemical formula and is characterized by a long hydrophobic alkyl chain (cetyl) attached to a positively charged ammonium group. This structure contributes to its surfactant properties, allowing it to interact with biological membranes.
Antimicrobial Activity
Mechanism of Action:
The antimicrobial efficacy of BAC-C16 is attributed to its ability to disrupt cellular membranes. The cationic nature of the compound allows it to bind to negatively charged components of microbial membranes, leading to:
- Disruption of lipid bilayers: This results in increased permeability and leakage of cellular contents.
- Deactivation of enzymes: Key metabolic enzymes are susceptible to inactivation by BAC-C16, compromising microbial survival .
Spectrum of Activity:
BAC-C16 exhibits broad-spectrum antimicrobial activity against various microorganisms, including:
- Bacteria: It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, while showing variable effectiveness against Gram-negative bacteria like Escherichia coli.
- Fungi and Viruses: Studies indicate that BAC-C16 also possesses antifungal properties and has been shown to inactivate certain viruses, including SARS-CoV-2 .
Toxicity Assessments
Case Study: Caenorhabditis elegans Bioassay
BAC-C16 is routinely used as a positive control in toxicity assays involving C. elegans. A study measured the oxygen consumption rate (OCR) as a sublethal endpoint of toxicity. The results indicated:
- Concentration-Response Relationship: The 50% inhibition concentration (IC50) for BAC-C16 was determined to be approximately 8.94 mg/L. This indicates significant bioactivity at relatively low concentrations .
Table 1: Inhibition Concentrations for BAC-C16
| Toxicant | IC50 (mg/L) |
|---|---|
| Benzylcetyldimethylammonium chloride | 8.94 |
| Cadmium | 0.73 |
Environmental Impact and Biodegradation
BAC-C16's environmental persistence raises concerns regarding its impact on aquatic ecosystems. Research indicates that while it is effective as an antimicrobial agent, it can also affect non-target organisms in the environment.
Biodegradation Pathways:
The degradation of BAC-C16 involves several steps, including debenzylation and dealkylation, leading to the formation of less harmful products such as benzyl chloride and ammonia. Understanding these pathways is crucial for assessing the environmental fate of BAC-C16 .
Q & A
Q. What are the standard methods for synthesizing benzylcetyldimethylammonium chloride hydrate, and how is its purity validated?
Synthesis typically involves quaternization of dimethylcetylamine with benzyl chloride under reflux conditions, followed by hydration. For example, nucleophilic substitution reactions in acetone or aqueous-alcoholic solvents are common for analogous quaternary ammonium salts . Purity validation requires techniques such as:
- Ion chromatography to confirm chloride content.
- ICP-MS for trace metal analysis (e.g., <1% impurities) .
- X-ray diffraction (XRD) to confirm crystalline structure .
- 1H/13C NMR for functional group verification.
Q. What are critical safety and storage protocols for handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its irritant properties. Avoid inhalation and skin contact .
- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hydration/degradation .
- Disposal : Follow EPA/DOT guidelines for quaternary ammonium compounds (QACs); neutralize with activated carbon or oxidizers before disposal .
Q. How can researchers mitigate batch-to-batch variability in experimental outcomes?
- Source consistency : Use suppliers with certified purity (>95%, e.g., Tokyo Chemical Industry) and verify lot-specific SDS .
- Pre-experiment characterization : Perform dynamic light scattering (DLS) to confirm micelle size consistency or conductivity titration to determine critical micelle concentration (CMC) .
Advanced Research Questions
Q. How does ionic strength and dissolved organic matter (DOM) influence the critical micelle concentration (CMC) of this compound in environmental matrices?
- Methodology : Use pyrene fluorescence spectroscopy (excitation at 335 nm) to measure CMC in soil solutions vs. deionized water. Elevated ionic strength (e.g., 0.01 M CaCl₂) reduces CMC due to counter-ion shielding, while DOM (e.g., humic acids) competes for micelle formation sites, further lowering CMC .
- Data contradiction : Reported CMC values in DI water (~0.1–0.5 mM) may differ by 30–50% in soil solutions due to solute interactions .
Q. What advanced techniques are used to study its interactions with bacterial membranes?
- Fluorescence microscopy with membrane probes (e.g., Nile Red) to visualize membrane disruption.
- Electron paramagnetic resonance (EPR) to assess lipid bilayer fluidity changes.
- Molecular dynamics simulations to model alkyl chain penetration into phospholipid bilayers, correlating chain length (C16) with antibacterial efficacy .
Q. How can environmental persistence and ecotoxicological risks be assessed for this compound?
- Soil column studies : Measure adsorption coefficients (Kd) using HPLC-MS/MS to quantify leaching potential.
- Microbial toxicity assays : Use ISO 11348-3 standardized luminescent bacteria (e.g., Vibrio fischeri) to determine EC₅₀ values.
- Degradation kinetics : Monitor hydrolysis rates under varying pH (4–10) and UV exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
